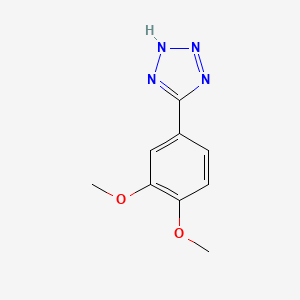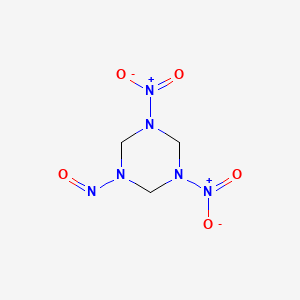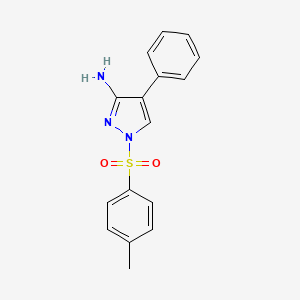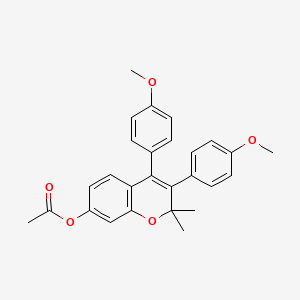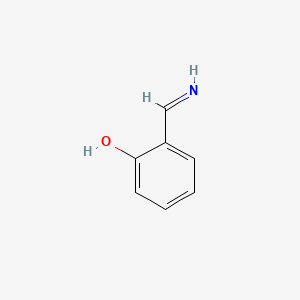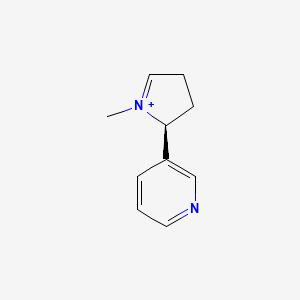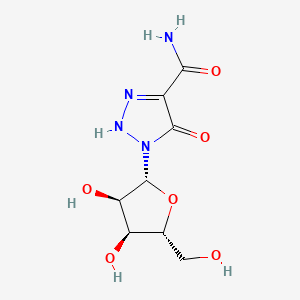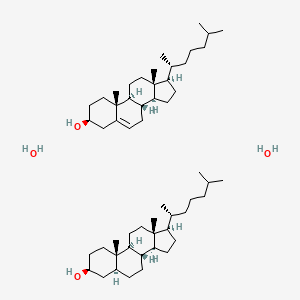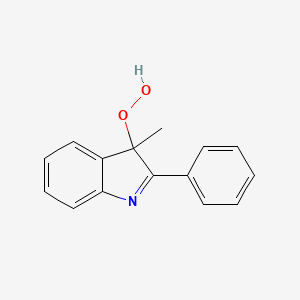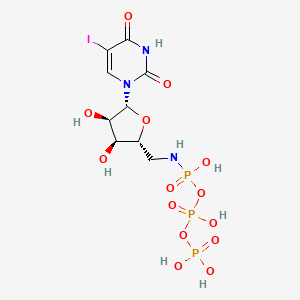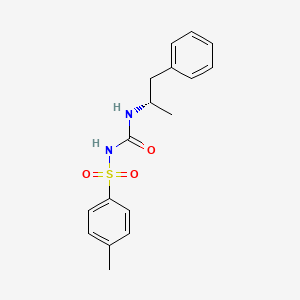
Tosifen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tosifen is a chemical compound with the molecular formula C₁₇H₂₀N₂O₃S. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a thiophene ring, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tosifen can be synthesized through several methods, including the reaction of thiophene derivatives with appropriate reagents. One common method involves the reaction of 2-methylthiophene with specific reagents under controlled conditions . The reaction typically requires a reflux setup and careful monitoring of temperature and reactant concentrations.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The process often involves the use of catalysts to enhance the reaction rate and yield. The final product is purified through techniques such as distillation and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tosifen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.
Applications De Recherche Scientifique
Tosifen has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tosifen involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Tosifen can be compared with other thiophene derivatives, such as:
Thiophene: A simpler compound with a similar ring structure but lacking the additional functional groups present in this compound.
2-Methylthiophene: A closely related compound used in similar applications but with different reactivity due to the presence of a methyl group.
Thiophene-2-carboxylic acid: Another derivative with distinct chemical properties and applications.
This compound’s uniqueness lies in its specific functional groups, which confer unique reactivity and biological activity compared to other thiophene derivatives.
Propriétés
Numéro CAS |
32295-18-4 |
|---|---|
Formule moléculaire |
C17H20N2O3S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-3-[(2S)-1-phenylpropan-2-yl]urea |
InChI |
InChI=1S/C17H20N2O3S/c1-13-8-10-16(11-9-13)23(21,22)19-17(20)18-14(2)12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H2,18,19,20)/t14-/m0/s1 |
Clé InChI |
XILWEASNBDKGSA-AWEZNQCLSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N[C@@H](C)CC2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C)CC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C)CC2=CC=CC=C2 |
Autres numéros CAS |
32295-18-4 |
Synonymes |
N-(2-phenylisopropyl)-N-p-toluenesulfonylurea Sch 11973 tosifen tosifen, (S)-isomer tosifen, (S)-isomer, (14)C6-labeled |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



